molecular formula C18H11F3N4O2 B2839839 N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide CAS No. 1209247-38-0

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide

Cat. No.: B2839839
CAS No.: 1209247-38-0
M. Wt: 372.307
InChI Key: NFTZAKPXNYWCFZ-UHFFFAOYSA-N
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Description

N-(5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1H-indole-3-carboxamide moiety. The oxadiazole ring is substituted at the 5-position with a 4-(trifluoromethyl)phenyl group, which enhances lipophilicity and electronic stability due to the strong electron-withdrawing trifluoromethyl (-CF₃) group.

Properties

IUPAC Name

N-[5-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F3N4O2/c19-18(20,21)11-7-5-10(6-8-11)16-24-25-17(27-16)23-15(26)13-9-22-14-4-2-1-3-12(13)14/h1-9,22H,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFTZAKPXNYWCFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide typically involves multiple steps. One common synthetic route starts with the preparation of the 1,3,4-oxadiazole ring, which can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The trifluoromethyl group is usually introduced via trifluoromethylation reactions, which can be carried out using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups .

Scientific Research Applications

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and proteins. The oxadiazole ring and indole moiety contribute to the compound’s binding affinity and specificity for certain enzymes and receptors, leading to its observed biological effects .

Comparison with Similar Compounds

N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (Compound 3, )

  • Structure : Features a 5-fluoroindole-2-carboxamide linked to a 4-benzoylphenyl group.
  • Key Differences : Replaces the oxadiazole ring with a benzoylphenyl group and introduces a fluorine atom at the indole 5-position.
  • Impact: The fluorine atom may enhance metabolic stability, while the benzoyl group increases steric bulk compared to the trifluoromethylphenyl-oxadiazole in the target compound. Synthetic yield was 37.5%, lower than typical oxadiazole condensations, suggesting reactivity challenges with benzophenone derivatives .

1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide ()

  • Structure : Contains a thiadiazole ring (sulfur instead of oxygen) and a 5-oxopyrrolidine group.
  • Key Differences : Thiadiazole’s higher polarizability and larger atomic radius of sulfur may alter electronic properties and binding interactions. The isopropyl substituent on thiadiazole introduces steric effects absent in the target compound.

Oxadiazole Derivatives with Varied Substitutions

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide ()

  • Structure: Shares the 1,3,4-oxadiazole core but replaces indole with a dihydroisoquinoline group.
  • Key Differences: Dihydroisoquinoline’s fused bicyclic structure may enhance planar rigidity compared to indole. The 4-fluorophenyl substituent (vs. trifluoromethylphenyl) reduces electron-withdrawing effects.
  • Data : Molecular weight = 338.34 g/mol, lower than the target compound (estimated ~400 g/mol), suggesting differences in hydrophobicity .

N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine ()

  • Structure : Combines oxadiazole with a thiazole ring via a methyl linker.
  • The methyl linker increases flexibility, which may reduce target affinity compared to rigid carboxamide linkages .

Trifluoromethylphenyl-Containing Analogues

Ethyl N-[4-chloro-3-[4-(trifluoromethyl)imidazol-1-yl]phenyl]-N-[5-(3,5-dichloro-4-fluoro-phenyl)carbamate ()

  • Structure : Retains the trifluoromethyl group but incorporates an imidazole ring and chlorophenyl substituents.
  • Key Differences: The imidazole’s basic nitrogen may protonate at physiological pH, enhancing solubility.

Structural and Functional Group Analysis

Substituent Effects on Bioactivity

  • Trifluoromethyl (-CF₃) : Enhances lipophilicity (logP) and resistance to oxidative metabolism compared to halogens (e.g., -F, -Cl) .
  • Indole vs. Isoquinoline: Indole’s pyrrole-like nitrogen may participate in π-π stacking, whereas isoquinoline’s fused ring system offers greater planarity for intercalation .
  • Oxadiazole vs. Thiadiazole : Oxygen in oxadiazole provides stronger electron-withdrawing effects, favoring charge-transfer interactions, while sulfur in thiadiazole improves polar surface area .

Data Tables

Table 1: Comparative Structural Properties

Compound Name Core Heterocycle Key Substituents Molecular Weight (g/mol) logP*
Target Compound Oxadiazole 4-(Trifluoromethyl)phenyl, Indole ~400 3.8
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide Indole Benzoylphenyl, 5-Fluoro 359.12 3.2
N-(5-(4-Fluorophenyl)-oxadiazol-2-yl)-dihydroisoquinoline Oxadiazole 4-Fluorophenyl, Dihydroisoquinoline 338.34 2.9

*Estimated using fragment-based methods.

Biological Activity

N-(5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2-yl)-1H-indole-3-carboxamide is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer and antioxidant applications. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

Molecular Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C15H12F3N5O2
  • Molecular Weight: 351.29 g/mol
  • CAS Number: 202823-23-2

Anticancer Activity

Recent studies have demonstrated that oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

Case Study: Anticancer Efficacy

A study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines, including melanoma and leukemia. Notably:

  • Compound 6h (related structure) showed a growth inhibition percentage (% GI) of 53.24 against the NCI-H522 cell line.
  • The most sensitive cell lines were K-562 (% GI = 47.22), MOLT-4 (% GI = 43.87), and HL-60(TB) (% GI = 40.30) .

Antioxidant Activity

The compound also exhibits promising antioxidant properties. The antioxidant capacity was measured using the DPPH assay, revealing an IC50 value of 15.14 μM for related oxadiazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

  • The trifluoromethyl group enhances lipophilicity and may improve cellular uptake.
  • The presence of the oxadiazole ring is crucial for its anticancer activity as it participates in electron delocalization and stabilizes the molecule's structure .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line% GI
6hNCI-H52253.24
6hK-56247.22
6hMOLT-443.87
6hHL-60(TB)40.30
6fCCRF-CEM68.89

Table 2: Antioxidant Activity (IC50 Values)

CompoundIC50 (μM)
Related Oxadiazole Derivative15.14

Q & A

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

  • Methodological Answer : Preparative HPLC with C18 columns and gradient elution (ACN/H₂O + 0.1% TFA) resolves closely related impurities. Flash chromatography using silica gel or chiral stationary phases separates enantiomers. Recrystallization from ethanol/water mixtures improves crystalline purity .

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